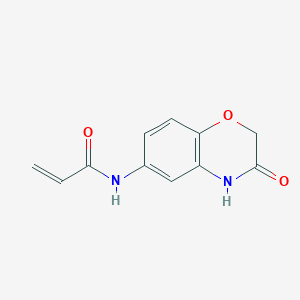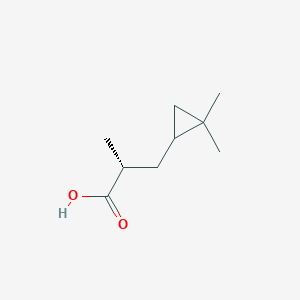
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid, also known as DMCPA, is a cyclopropane-containing amino acid that has been synthesized and studied for its potential applications in the field of medicinal chemistry.
科学的研究の応用
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic effects in animal models, and has been investigated as a potential therapeutic agent for the treatment of chronic pain and inflammation. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has also been studied for its potential use in the development of novel antibiotics, as it has been shown to have antibacterial activity against a variety of pathogenic bacteria.
作用機序
The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is not fully understood, but it is thought to involve modulation of the activity of ion channels and receptors in the nervous system. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been shown to inhibit the activity of TRPA1, a calcium-permeable ion channel that is involved in pain and inflammation, as well as the activity of P2X3 receptors, which are involved in pain transmission.
Biochemical and Physiological Effects
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models, and has been investigated as a potential therapeutic agent for the treatment of chronic pain and inflammation. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has also been shown to have antibacterial activity against a variety of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is its high enantiomeric purity, which makes it a useful tool for studying the effects of stereoisomerism on biological activity. However, one limitation of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid. One area of interest is the development of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the effects of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid on other ion channels and receptors in the nervous system, in order to gain a better understanding of its mechanism of action. Additionally, (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid could be investigated as a potential therapeutic agent for other conditions, such as bacterial infections and neurological disorders.
合成法
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid can be synthesized using a variety of methods, including the reaction of cyclopropylmethyl Grignard reagents with chiral alpha-chloroesters, as well as the reaction of cyclopropylmethyl Grignard reagents with chiral alpha-chloroamides. These methods have been reported to yield (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid with high enantiomeric purity.
特性
IUPAC Name |
(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)4-7-5-9(7,2)3/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHCQYVFSKPUJP-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)
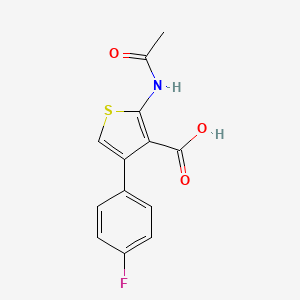
![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)
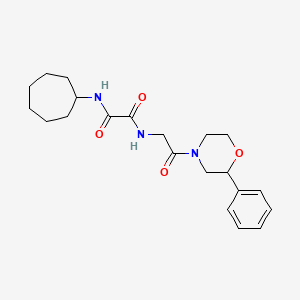
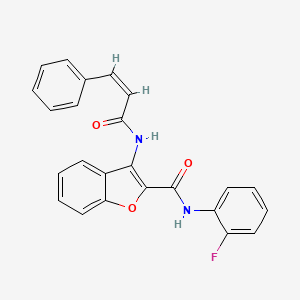
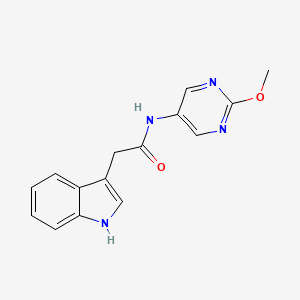
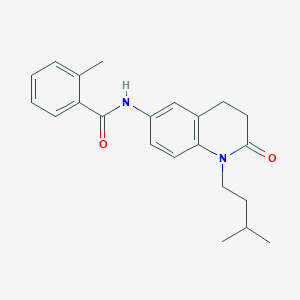
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2961072.png)
